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Introduction to CECR2 Bromodomain

The CECR2 bromodomain is an epigenetic reader module that plays a pivotal role in recognizing
acetylated lysine residues on histone and non-histone proteins, thereby directing chromatin remodeling and
transcriptional regulation. As part of the CECR2-containing remodeling factor (CERF) complex, this
bromodomain facilitates nucleosome reorganization and DNA accessibility during critical biological
processes including neurulation, spermatogenesis, and DNA damage response [1]. The gene encoding
CECR?2 is located on chromosome 22q11, a region duplicated in cat eye syndrome, highlighting its clinical
significance [2]. This technical guide provides an in-depth analysis of CECR2 bromodomain structure,
function, ligand specificity, and emerging therapeutic potential, with comprehensive experimental data and

methodological details for researchers and drug development professionals.

Structural Organization and Molecular Recognition
Mechanisms

Domain Architecture of CECR2

The full-length CECR?2 protein is a multi-domain chromatin regulator with distinct functional regions:
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e DDT domain: Located at the N-terminus, facilitates DNA binding through homeobox and transcription
factor interactions [1]

¢ AT-hook domain: Mediates additional DNA binding capacity through AT-rich sequence recognition [1]

¢ Bromodomain (BRD): C-terminal acetyl-lysine recognition module (amino acids 424-538) that
specifically binds acetylated histone marks [1]

This modular organization enables CECR2 to function as a bridge between epigenetic marks and chromatin

structure, positioning it as a key regulator of genome accessibility and transcriptional programs.

Structural Basis of Acetyl-Lysine Recognition

The CECR2 bromodomain exhibits the conserved bromodomain fold but demonstrates distinctive binding

characteristics:

¢ Structural composition: Comprises left-handed four-helix bundles connected by ZA and BC loops
that form a deep hydrophobic cavity for acetyl-lysine docking [2]

¢ Unique binding mode: Adopts different conformational states when binding histone versus non-
histone ligands, suggesting adaptive recognition mechanisms [1]

¢ Key residues: Functional mutagenesis identifies Asn514 and Asp464 as critical for ligand specificity
and binding dynamics [1]

¢ Solubility properties: Unlike many bromodomains, CECR2-BRD remains monomeric in solution,
potentially influencing its interaction kinetics [1]

The structural adaptability of CECR2 bromodomain enables it to recognize diverse acetylated targets,

positioning it as a versatile epigenetic reader in multiple cellular contexts.

Binding Specificity and Ligand Interactions

Histone Binding Preferences

The CECR2 bromodomain exhibits marked selectivity for specific histone modification patterns, with

particularly high affinity for multi-acetylated histone tails:

Table 1: CECR2 Bromodomain Binding Affinities for Histone Ligands
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Ligand Modification Pattern Relative Affinity Binding Characteristics

Histone H4 Tetra-acetylated Highest affinity Preferred multi-acetylated state
Histone H3 Multi-acetylated High affinity Prefers over mono-acetylated forms
Histone H3 Mono-acetylated Moderate affinity Context-dependent recognition
Histone H4 Mono-acetylated Lower affinity Less favorable than multi-acetylated

The CECR2 bromodomain's preference for multi-acetylated histone substrates suggests it functions as an
integrator of complex epigenetic signals, particularly in euchromatic regions with high transcriptional
potential [1]. Neighboring post-translational modifications, including methylation and phosphorylation,

further modulate its acetyl-lysine recognition, demonstrating the complexity of its binding decision-making

[1].

Non-Histone Protein Interactions

Beyond histones, CECR2 bromodomain recognizes acetylated non-histone proteins, significantly

expanding its functional repertoire:

¢ NF-kB RelAlp65: Binds acetylated RelA at lysine 310 (K310ac), a modification critical for optimal

transcriptional activity of NF-kB [1]

¢ Binding affinity: Interaction occurs with micromolar affinity (similar to many bromodomain-ligand
interactions) [1]

¢ Functional consequence: This interaction enhances NF-kB signaling and increases expression of

pro-inflammatory and pro-metastatic factors [1]

e Pathological relevance: The CECR2-RelA connection links chromatin remodeling to inflammatory

responses and cancer progression [1]

This non-histone interaction reveals a direct mechanism by which CECR2 connects epigenetic information

with transcription factor activity, particularly in inflammatory and oncogenic signaling pathways.
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Experimental Methods for Studying CECR2-Ligand

Interactions

Biophysical and Biochemical Characterization

Rigorous assessment of CECR2 bromodomain function requires multiple complementary approaches:

Table 2: Key Experimental Methods for CECR2 Bromodomain Characterization

.. . . Output
Method Application Key Experimental Details
Parameters
Isothermal Binding affinity and Protein concentration: 50-100 uM in  Kp, AH, AS,
Titration thermodynamics 20 mM Tris pH 7.5, 150 mM NacCl; stoichiometry

Calorimetry (ITC)

Nuclear Magnetic
Resonance
(NMR)

dCypher High-
Throughput
Peptide Assay

Chromatin
Fractionation

Yeast Surface
Display

Structural dynamics
and binding
interfaces

Specificity profiling

Cellular localization

Binding affinity and
mutagenesis

Titration with acetylated peptides

15N-labeled protein; Titration with
ligands; Chemical shift perturbation
analysis

Incubation of GST-CECR2-BRD
(0.1-100 nM) with modified
peptides/nucleosomes; AlphaLISA
detection

Cell lysis and fractionation;
Treatment with NVS-CECR2-1 (5-
15 uM); Western blot analysis

Deep mutational scanning; FACS
analysis of binding variants

Experimental Workflow Visualization

Binding epitopes,
conformational
changes

ECsgq, binding
specificity

Chromatin-bound
vs unbound
distribution

Affinity maturation,
critical residues
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The following diagram illustrates the key methodological approaches for characterizing CECR2

bromodomain interactions:
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Cell Viability Isothermal Tltratlon dCypher Peptide/
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~

Integrated Data Analysis
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Click to download full resolution via product page

Experimental approaches for CECR2 bromodomain characterization

Critical Reagent Specifications

For reproducible results, specific experimental conditions must be rigorously maintained:

e Protein construct: CECR2 bromodomain (amino acids 424-538) with N-terminal GST tag for pull-
down assays, tag-free for biophysical studies [1]
¢ Buffer conditions: 20 mM Tris-HCI (pH 7.5), 150-500 mM NacCl, 1-5 mM DTT, 5% glycerol for most

applications [1]
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¢ Inhibitor concentrations: NVS-CECR2-1 effective at 5-15 pM in cellular assays; PFI-3 used as
negative control at 100-200 pM [2]

e Assay duration: Binding equilibration typically 30 minutes for peptide assays, extended to 60
minutes for nucleosome interactions [1]

These standardized protocols enable direct comparison across studies and facilitate reproducibility in

characterizing CECR2 bromodomain function.

Cellular Functions and Pathological Significance

Roles in Chromatin Remodeling and Transcriptional Regulation

CECR2 functions as a critical regulator of chromatin architecture through multiple mechanisms:

e CERF complex formation: Partners with ISWI ATPases SNF2L (SMARCA1) and SNF2H
(SMARCAD5) to modulate nucleosome spacing and DNA accessibility [1]

¢ Transcriptional control: Recognizes acetylated histones in euchromatic regions to facilitate
transcriptional activation [1]

o Developmental processes: Essential for proper neurulation and spermatogenesis through spatial
and temporal regulation of gene expression [1]

 DNA damage response: Contributes to y-H2AX activity and double-strand break repair through its
bromodomain function [3]

These functions establish CECR2 as a central epigenetic regulator that translates histone modification

patterns into functional chromatin states.

Involvement in Disease Pathways

Dysregulation of CECR2 bromodomain function contributes to several pathological conditions:

e Cancer progression: Promotes metastatic behavior through enhanced NF-kB signaling and
expression of pro-metastatic genes [1]

¢ Inflammatory pathways: Augments inflammatory responses by binding acetylated RelA and
sustaining NF-kB transcriptional activity [1]

¢ Glioma pathogenesis: Identified as a potential prognostic marker in glioma patients, suggesting
clinical utility [1]
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e Therapeutic vulnerability: Cancer cells show differential sensitivity to CECR2 inhibition, with SW48
colon cancer cells exhibiting particular susceptibility (submicromolar ICgg) [2]

The pathological significance of CECR2 across these conditions highlights its potential as a therapeutic

target in oncology and inflammatory diseases.

Therapeutic Targeting and Inhibitor Development

CECR2 Bromodomain Inhibitors

Targeting the CECR2 bromodomain has emerged as a promising therapeutic strategy:

¢ NVS-CECR2-1: A selective inhibitor with high affinity (Kp = 80 nM; IC5q = 47 nM in vitro) and

specificity over 48 other bromodomains tested [2]

¢ Cellular activity: Effectively displaces CECR2 from chromatin at 5-15 pM concentration and exhibits
cytotoxic effects across multiple cancer cell lines [2]
¢ Mechanism of action: Induces apoptosis in sensitive cell lines (e.g., SW48 colon cancer cells) and

perturbs cell cycle progression [2]

o Specificity profile: Shows minimal cross-reactivity with BRG1 bromodomain, unlike the BRD

inhibitor PFI-3 [2]

Cellular Responses to CECR2 Inhibition

The consequences of CECR2 bromodomain inhibition have been characterized in multiple cellular models:

Table 3: Cellular Effects of CECR2 Bromodomain Inhibition

Cell . Response to NVS- CECR2 .
. Origin . Proposed Mechanism

Line CECR2-1 Expression

Sw48 Colon High sensitivity Moderate Primarily apoptosis
cancer (submicromolar I1Cgq)

HCT116 Colon Moderate sensitivity Moderate Mixed apoptosis and cell
cancer cycle arrest
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Cell . Response to NVS- CECR2 .
) Origin ) Proposed Mechanism

Line CECR2-1 Expression

HT29 Colon Lower sensitivity Low CECR2-independent
cancer effects dominant

H460 Lung Moderate sensitivity Low CECR2-independent
cancer component

HelLa Cervical Moderate sensitivity Low Combination of
cancer mechanisms

u20Ss Bone Moderate sensitivity Moderate Cell cycle perturbation
cancer

The variation in sensitivity across cell lines suggests both CECR2-dependent and CECR2-independent
mechanisms of action for NVS-CECR2-1, highlighting the importance of patient stratification strategies for

therapeutic development.

Conclusion and Future Perspectives

The CECR2 bromodomain represents a compelling example of specialized epigenetic recognition with
significant implications for basic biology and therapeutic development. Its unique binding mode, preference
for multi-acetylated histone marks, and functional role in NF-kB signaling position it at the interface of
chromatin regulation and inflammatory signaling. The development of selective inhibitors like NVS-
CECR2-1 provides valuable chemical tools for dissecting CECR2 function and potential starting points for

therapeutic development.

Future research directions should include:

¢ Structural characterization of full-length CECR2 in complex with native nucleosome substrates

e Comprehensive profiling of CECR2 dependencies across cancer types to identify predictive
biomarkers

e Optimization of inhibitor specificity and pharmacokinetic properties for in vivo applications

¢ Integration of CECR2 targeting with combination therapies, particularly in NF-kB-driven pathologies
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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